N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H17N5O2S2 and its molecular weight is 327.42. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps. The key intermediates, 5-(butylthio)-1,3,4-thiadiazole and 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid, are synthesized separately before coupling.
5-(Butylthio)-1,3,4-thiadiazole Synthesis:
Starting with thiourea and butyl halide, the reaction under basic conditions yields butylthiourea.
Cyclization with thionyl chloride results in the formation of 5-(butylthio)-1,3,4-thiadiazole.
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid Synthesis:
Starting from ethyl acetoacetate and hydrazine hydrate, pyrazole formation takes place.
Methylation using methyl iodide followed by ester hydrolysis yields the carboxylic acid.
Coupling Reaction:
The final step involves coupling the synthesized intermediates under peptide coupling conditions using EDCI and HOBt as coupling agents to obtain the target compound.
Industrial Production Methods: While industrial-scale synthesis follows the same general principles as laboratory synthesis, optimizations are made to improve yield, reduce costs, and ensure reproducibility. This may include continuous flow synthesis, advanced purification techniques, and the use of environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo a variety of chemical reactions:
Oxidation: Oxidative desulfurization to convert the thiadiazole ring to a thiadiazole dioxide.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy group on the pyrazole ring is susceptible to nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminium hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: N-(5-(butylthio)-1,3,4-thiadiazole-2-dioxide)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.
Reduction: N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-amine.
In Chemistry:
Used as a precursor for the synthesis of more complex heterocyclic compounds.
Valuable in organometallic chemistry for ligand design due to the presence of sulfur and nitrogen atoms which can coordinate to metals.
In Biology and Medicine:
Investigated for potential antibacterial and antifungal properties due to the presence of thiadiazole, which is known for its antimicrobial activity.
Explored as a candidate for anticancer drugs, targeting specific cellular pathways involving nitrogen and sulfur heterocycles.
In Industry:
Utilized in the development of agrochemicals for pest control, taking advantage of its unique chemical properties.
Employed in material science for the synthesis of novel polymers and coatings, leveraging its stable heterocyclic framework.
Mechanism of Action
The compound's effects are exerted through interactions with molecular targets within cells. The thiadiazole ring can interact with proteins and enzymes, potentially inhibiting their functions. The pyrazole moiety can engage in hydrogen bonding and Van der Waals interactions with biomolecules, altering biological pathways. The exact mechanism depends on the specific application, but it often involves modulation of enzyme activity or disruption of microbial cell walls.
Comparison with Similar Compounds
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.
Unique Aspects:
The butylthio group confers distinct lipophilic properties, potentially enhancing membrane permeability compared to similar compounds with shorter alkyl chains.
The combination of a thiadiazole ring and a pyrazole ring in the same molecule provides a unique scaffold for drug design, offering versatile points of chemical modification.
Conclusion: N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse synthetic routes, chemical reactivity, and broad range of applications in scientific research and industry. Its unique structure, combining thiadiazole and pyrazole rings, sets it apart from similar compounds and underpins its potential in various fields.
Biological Activity
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that combines the biological activities associated with both thiadiazole and pyrazole scaffolds. Thiadiazoles are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, while pyrazoles have been recognized for their potential in treating various diseases due to their pharmacological profiles.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C12H16N4O2S and a molecular weight of approximately 284.35 g/mol. The presence of both the butylthio group and the pyrazole structure contributes to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring thiadiazole and pyrazole moieties. For instance, a study demonstrated that derivatives of thiadiazoles exhibited significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The cytotoxicity was often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5d | HeLa | 0.37 | Induces apoptosis |
5g | HeLa | 0.73 | Cell cycle arrest |
Sorafenib | HeLa | 7.91 | VEGFR-2 inhibition |
The specific compound this compound has shown promising results in preliminary studies, indicating its potential as an anticancer agent through similar mechanisms as those observed in related compounds .
Anti-inflammatory Activity
Thiadiazole derivatives have also been reported for their anti-inflammatory properties. In experimental models, compounds exhibiting this activity were able to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism often involves the inhibition of NF-kB signaling pathways or direct effects on immune cell function.
Antimicrobial Activity
The antimicrobial efficacy of thiadiazole and pyrazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated activity against a range of bacterial strains including E. coli and Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
In a recent case study examining a series of thiadiazole-pyrazole hybrids, several compounds were synthesized and evaluated for their biological activities:
- Synthesis : Various derivatives were synthesized through acylamidation reactions.
- Biological Evaluation : The synthesized compounds were tested against multiple cancer cell lines.
- Results : Notably, some derivatives exhibited IC50 values lower than that of established anticancer drugs like Sorafenib.
These findings underscore the potential of this compound as a candidate for further development in cancer therapy .
Properties
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S2/c1-4-5-6-20-12-15-14-11(21-12)13-9(18)8-7-17(2)16-10(8)19-3/h7H,4-6H2,1-3H3,(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEXCTPSFYTNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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